molecular formula C6H10N2S B2956427 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol CAS No. 1247489-33-3

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol

Cat. No.: B2956427
CAS No.: 1247489-33-3
M. Wt: 142.22
InChI Key: XSKYJIWLQMTYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-thiol is a chemical compound of significant interest in scientific research, characterized by its imidazole ring substituted with a methyl group and a thiol-containing ethane chain. This structure makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry. The presence of both the imidazole heterocycle and a reactive thiol group allows researchers to utilize this compound in the development of more complex molecules, particularly through reactions involving the thiol group, such as the formation of disulfide bonds . Compounds within the nitroimidazole class, which share a similar core structure, are extensively studied for their antimicrobial properties and potential use in treating infections caused by anaerobic bacteria and protozoa . The biological activity of such compounds is often attributed to the ability of the imidazole ring system to interact with enzymatic targets. While the specific mechanism of action for this compound is subject to ongoing research, analogues like nitroimidazoles are known to have their nitro group reduced within microbial cells, generating reactive intermediates that cause damage to cellular components like DNA, leading to cell death . This compound is provided "For Research Use Only" and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, and it should not be introduced into the human body .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylimidazol-1-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKYJIWLQMTYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol typically involves the reaction of 2-methylimidazole with ethylene sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Imidazolines.

    Substitution: Thioethers

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its imidazole moiety which is present in many bioactive compounds.

    Industry: Utilized in the synthesis of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol involves its interaction with biological targets through its imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, while the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features of Selected Analogues

Compound Name Imidazole Substitution Functional Group Key Structural Difference
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-thiol 2-Methyl -SH Reference compound
Compound 6 None -SH No methyl, retains thiol
Compound 9 2-Methyl, 5-Nitro Oxadiazole-SH Nitro and oxadiazole addition
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine 1-Methyl -S- + -NH2 Sulfide and amine substituents

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol, also known as an imidazole-thiol compound, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both an imidazole ring and a thiol group in its structure contributes to its unique reactivity and biological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C5H10N2S\text{C}_5\text{H}_{10}\text{N}_2\text{S}

The imidazole ring allows for coordination with metal ions, while the thiol group can participate in redox reactions, influencing cellular processes. This dual functionality is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, while the thiol group is involved in redox reactions that are vital for enzyme catalysis and protein folding .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study comparing the compound with standard antibiotics, it demonstrated strong inhibitory effects against strains of E. coli and Staphylococcus aureus. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) Standard Antibiotic Reference
E. coli3028
Staphylococcus aureus3230
Klebsiella pneumoniae2927

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . This activity is particularly relevant in the context of neurodegenerative diseases and cancer, where oxidative damage plays a significant role.

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of CYP51, an enzyme crucial for sterol biosynthesis in fungi . This property positions it as a candidate for developing antifungal therapies.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Resistance : A study conducted on metronidazole-resistant strains of Trichomonas vaginalis revealed that derivatives of this compound could restore sensitivity to treatment by disrupting the redox balance within the cells .
  • In Vivo Studies : In animal models, the compound demonstrated anti-inflammatory effects, which were attributed to its ability to modulate cytokine production and reduce oxidative stress markers .

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